molecular formula C22H20N2O2 B6115255 5-[3,4-Dihydro-2(1H)-isoquinolinylcarbonyl]-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-IJ]quinolin-6-one

5-[3,4-Dihydro-2(1H)-isoquinolinylcarbonyl]-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-IJ]quinolin-6-one

Cat. No.: B6115255
M. Wt: 344.4 g/mol
InChI Key: QAISIGSVWMNOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3,4-Dihydro-2(1H)-isoquinolinylcarbonyl]-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-IJ]quinolin-6-one is a complex heterocyclic compound. It features a unique structure that combines isoquinoline and pyrroloquinoline moieties, making it an interesting subject for chemical and pharmaceutical research. This compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry.

Properties

IUPAC Name

10-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-14-11-16-7-4-8-18-20(16)24(14)13-19(21(18)25)22(26)23-10-9-15-5-2-3-6-17(15)12-23/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAISIGSVWMNOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C3N1C=C(C(=O)C3=CC=C2)C(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3,4-Dihydro-2(1H)-isoquinolinylcarbonyl]-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-IJ]quinolin-6-one typically involves multi-step reactions. One common method includes the condensation of 2-alkynylanilines with ketones, followed by cyclization reactions. The reaction conditions often involve the use of Brønsted acids or Lewis acids as catalysts. For instance, p-toluenesulfonic acid monohydrate can be used as a promoter in ethanol at reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[3,4-Dihydro-2(1H)-isoquinolinylcarbonyl]-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-IJ]quinolin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like zinc bromide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[3,4-Dihydro-2(1H)-isoquinolinylcarbonyl]-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-IJ]quinolin-6-one involves its interaction with various molecular targets. It is known to inhibit certain enzymes and interfere with cellular pathways, leading to its biological effects. For example, it has been shown to inhibit p38 MAP kinase, which plays a role in inflammation and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[3,4-Dihydro-2(1H)-isoquinolinylcarbonyl]-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-IJ]quinolin-6-one apart is its unique combination of isoquinoline and pyrroloquinoline moieties, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.